molecular formula C11H12N2O3 B2878085 6-(2-Methoxyethoxy)quinazolin-4-OL CAS No. 1092460-48-4

6-(2-Methoxyethoxy)quinazolin-4-OL

Cat. No.: B2878085
CAS No.: 1092460-48-4
M. Wt: 220.228
InChI Key: XFCLOWQRJIOKNQ-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its ring structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.

Biochemical Pathways

Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)quinazolin-4-OL typically involves the reaction of 2-aminobenzamide with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the quinazoline ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)quinazolin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a wide range of substituted quinazoline compounds .

Scientific Research Applications

6-(2-Methoxyethoxy)quinazolin-4-OL has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyethoxy)quinazolin-4-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to other quinazoline derivatives .

Properties

IUPAC Name

6-(2-methoxyethoxy)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLOWQRJIOKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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